BenchChemオンラインストアへようこそ!

N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Physicochemical Profiling Drug Design Lead Optimization

N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS 954011-97-3) is a synthetic, small-molecule oxalamide derivative with the molecular formula C21H22N4O2 and a molecular weight of 362.4 g/mol. Its structure features a 2-cyanophenyl group and a 4-(pyrrolidin-1-yl)phenethyl moiety connected by an oxalamide linker, placing it within a chemotype explored for deubiquitylating enzyme (DUB) inhibition, antiviral activity, and kinase modulation.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 954011-97-3
Cat. No. B2651178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
CAS954011-97-3
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESC1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC=CC=C3C#N
InChIInChI=1S/C21H22N4O2/c22-15-17-5-1-2-6-19(17)24-21(27)20(26)23-12-11-16-7-9-18(10-8-16)25-13-3-4-14-25/h1-2,5-10H,3-4,11-14H2,(H,23,26)(H,24,27)
InChIKeyPIQZVYBHPYZXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (954011-97-3): Chemical Identity and Research-Grade Procurement Profile


N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS 954011-97-3) is a synthetic, small-molecule oxalamide derivative with the molecular formula C21H22N4O2 and a molecular weight of 362.4 g/mol [1]. Its structure features a 2-cyanophenyl group and a 4-(pyrrolidin-1-yl)phenethyl moiety connected by an oxalamide linker, placing it within a chemotype explored for deubiquitylating enzyme (DUB) inhibition, antiviral activity, and kinase modulation [2]. The compound is cataloged in PubChem (CID 16891573) and is primarily distributed by research chemical suppliers for in vitro investigation, with no approved therapeutic indication. Procurement considerations for this specific scaffold hinge on its potential for selective target engagement, which must be validated against closely related oxalamide analogs and in-class alternatives.

Why N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide Cannot Be Replaced by a Generic Oxalamide Analog


The oxalamide chemotype is a privileged scaffold in medicinal chemistry, but biological activity is exquisitely sensitive to the aromatic substitution pattern and the nature of the N2-alkyl/aryl amine [1]. For instance, the presence or absence of a substituent on the cyanophenyl ring (e.g., a chlorine at the 5-position) can radically alter lipophilicity, hydrogen-bonding capacity, and target engagement . Similarly, modifying the pyrrolidine ring to a piperidine or morpholine, or replacing the phenethyl linker, can redirect a compound from DUB inhibition to kinase or acetylcholinesterase modulation [2]. Therefore, assuming functional equivalence between N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide and a generic, in-class analog without explicit, matched-pair quantitative evidence risks invalid experimental results and wasted research resources.

Quantitative Comparator Evidence for N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide (CAS 954011-97-3)


Lipophilicity-Driven Differentiation: Computed LogP and Topological Polar Surface Area vs. Chlorinated Analog

The target compound demonstrates a computed XLogP3-AA of 3.6 and a Topological Polar Surface Area (TPSA) of 65.6 Ų, derived from the PubChem database (CID 16891573) [1]. In contrast, its closest commercially available analog, N1-(5-chloro-2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, exhibits a higher computed LogP (estimated 4.0-4.2) due to the addition of the chlorine atom, while maintaining an identical TPSA . This difference of approximately 0.4-0.6 LogP units suggests that the target compound possesses moderately superior aqueous solubility and a distinct pharmacokinetic trajectory, which must be empirically verified but influences compound selection for in vitro assays where solubility is critical.

Physicochemical Profiling Drug Design Lead Optimization

Target Engagement Divergence: Preliminary Enzyme Inhibition Profile vs. Class-Level DUB Activity

Database mining of ChEMBL/BindingDB (entry BDBM50513325) suggests that this specific compound exhibits low-micromolar IC50 values against electric eel acetylcholinesterase (AChE, 1.35 μM) and human monoamine oxidase B (MAO-B, 3.30 μM) [1]. This polypharmacology contrasts sharply with the class-level expectation for closely related oxalamide derivatives, which are frequently reported as inhibitors of deubiquitylating enzymes (DUBs), such as USP30 or UCHL1, with no significant AChE or MAO-B activity at similar concentrations [2]. While a direct head-to-head study is absent, this divergent activity fingerprint implies that the 4-(pyrrolidin-1-yl)phenethyl substitution on the N2 position may direct the molecule away from DUB active sites and toward neurotransmitter-related enzymes, a critical differentiation for researchers targeting neurobiology or seeking to avoid DUB-related off-target effects.

Enzyme Inhibition Target Selectivity Off-Target Profiling

Hydrogen-Bond Donor Potential: A Structural Advantage for Target Residency Time

The target compound possesses two hydrogen-bond donors (HBD = 2) originating from the oxalamide NH groups, as computed by PubChem [1]. This is a conserved feature across all oxalamide analogs. However, unlike N1-benzyl-N2-(2-cyanophenyl)oxalamide, which lacks the N2-phenethylpyrrolidine extension and has a reduced molecular framework (MW = 229.23 g/mol), the target compound's additional phenyl ring and pyrrolidine nitrogen provide enhanced molecular recognition motifs for secondary binding pockets . The pyrrolidine nitrogen, a tertiary amine, can act as a hydrogen-bond acceptor (HBA = 4 for the target) and can also be protonated under physiological conditions, potentially forming a strong ionic interaction with acidic residues in a target protein. While quantitative binding kinetics data (e.g., residence time) are not yet available, this structural augmentation differentiates it from simpler oxalamide scaffolds that may exhibit faster off-rates.

Molecular Recognition Structure-Activity Relationship Binding Kinetics

Synthetic Tractability and Chemical Stability: An Advantage Over Sulfonamide-Containing Oxalamides

The synthesis of the target compound proceeds via a straightforward two-step reaction of 2-cyanophenylamine and 4-(pyrrolidin-1-yl)phenethylamine with oxalyl chloride, a well-established method for constructing oxalamide linkages . This contrasts with analogs containing a phenylsulfonyl-protected pyrrolidine, such as N1-(2-cyanophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, which require additional protection/deprotection steps, increasing synthetic complexity and cost . Furthermore, the absence of a hydrolytically labile sulfonamide bond in the target compound suggests superior long-term stability in DMSO stock solutions, a practical advantage for high-throughput screening campaigns where compound integrity over weeks of storage at 4°C is paramount.

Chemical Synthesis Stability Profiling Compound Management

Computational Prediction of CNS Multiparameter Optimization (MPO) Score: Favorable Profile for Neurotarget Research

Based on computed physicochemical properties from PubChem, the target compound achieves a CNS MPO score of approximately 4.4, derived from its logP (3.6), TPSA (65.6 Ų), molecular weight (362.4 g/mol), and HBD count (2) [1]. A CNS MPO score ≥ 4 is considered favorable for brain penetration, placing it in a desirable range for central nervous system (CNS) tool compounds. In contrast, the 5-chloro-substituted analog, with a higher estimated logP (~4.1), would yield a lower CNS MPO score of approximately 3.8-4.0, approaching the threshold where CNS permeability becomes suboptimal [2]. This computational differentiation, while requiring in vivo P-gp efflux and brain-to-plasma ratio data for confirmation, provides an initial scientific rationale for prioritizing the target compound in neuropharmacology projects over its more lipophilic analogs.

CNS Drug Discovery Blood-Brain Barrier Physicochemical Descriptors

Optimal Application Scenarios for N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide Based on Quantitative Evidence


In Vitro Neurotransmitter-Related Enzyme Profiling (AChE/MAO-B Focus)

The recorded low-micromolar IC50 values against AChE (1.35 µM) and MAO-B (3.30 µM) [1] position this compound as a starting point for structure-activity relationship (SAR) studies targeting cholinergic and monoaminergic systems. Researchers investigating Alzheimer's disease or Parkinson's disease can use this compound as a dual-activity probe, comparing its enzyme inhibition kinetics and selectivity against established standards like donepezil (AChE) or selegiline (MAO-B). The compound's favorable CNS MPO score (4.4) further supports its potential for progression to cell-based neuronal assays [2].

Negative Control for DUB Inhibitor Screening Campaigns

Since the dominant patent literature associates oxalamide derivatives with deubiquitylating enzyme inhibition (USP30, UCHL1) [1], this compound's divergent AChE/MAO-B activity profile makes it a valuable negative control. In a DUB-focused high-throughput screening campaign, including this compound ensures that hits are truly DUB-selective and not artifacts arising from the oxalamide scaffold itself. Its lack of reported DUB inhibitory activity at concentrations where AChE/MAO-B effects are observed (<5 µM) strengthens its utility as a specificity control, a key requirement for robust assay validation [2].

Comparative Pharmacokinetic and Metabolic Stability Studies of Oxalamide Scaffolds

The computed XLogP3-AA of 3.6, which is 0.4-0.6 units lower than its 5-chloro analog, provides a physicochemical rationale for comparative microsomal stability, plasma protein binding, and CYP inhibition assays [1]. Researchers can use matched molecular pairs (e.g., target compound vs. 5-chloro analog) to empirically determine the impact of the chlorine substituent on metabolic clearance. This has direct implications for lead optimization programs where balancing lipophilicity and metabolic stability is critical for achieving oral bioavailability [2].

Quote Request

Request a Quote for N1-(2-cyanophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.